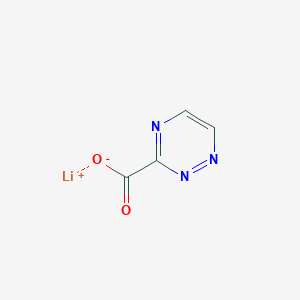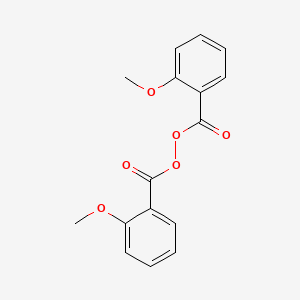
Bis(2-methoxybenzoyl) Peroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methoxybenzoyl) Peroxide: is an organic peroxide compound with the molecular formula C16H14O6. It is primarily used as an initiator in radical polymerization processes due to its ability to decompose and generate free radicals. This compound is characterized by its two benzoyl groups connected by a peroxide linkage, with methoxy substituents on the benzene rings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(2-methoxybenzoyl) Peroxide can be synthesized through the reaction of 2-methoxybenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the peroxide bond forming between the two benzoyl groups .
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of 2-methoxybenzoyl chloride with hydrogen peroxide. The process is carefully monitored to ensure the safe handling of the peroxide, as it can be prone to decomposition under certain conditions .
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-methoxybenzoyl) Peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various polymerization processes, making the compound valuable in the production of polymers .
Common Reagents and Conditions: The decomposition of this compound can be induced by heat or redox reactions. Common reagents used in these reactions include reducing agents and other peroxides .
Major Products Formed: The primary products formed from the decomposition of this compound are free radicals, which can further react to form polymer chains or cross-linked polymer networks .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Bis(2-methoxybenzoyl) Peroxide is used as an initiator for radical polymerization, aiding in the synthesis of various polymers and copolymers .
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s ability to generate free radicals can be utilized in research involving oxidative stress and radical-induced reactions .
Industry: Industrially, this compound is employed in the production of plastics, resins, and other polymeric materials. Its role as a polymerization initiator is crucial in manufacturing processes .
Mecanismo De Acción
Mechanism: The mechanism of action of Bis(2-methoxybenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond, resulting in the formation of two benzoyloxy radicals. These radicals can initiate polymerization by reacting with monomers to form polymer chains .
Molecular Targets and Pathways: The primary molecular targets of the radicals generated from this compound are the double bonds in monomers, which undergo addition reactions to form polymers .
Comparación Con Compuestos Similares
Benzoyl Peroxide: Similar in structure but lacks the methoxy substituents.
Bis(methanesulfonyl) Peroxide: Another peroxide compound used as an oxidizing agent in organic synthesis.
Uniqueness: Bis(2-methoxybenzoyl) Peroxide is unique due to the presence of methoxy groups, which can influence its reactivity and stability compared to other peroxides. This makes it particularly useful in specific polymerization processes where controlled radical generation is required .
Propiedades
Número CAS |
30930-45-1 |
|---|---|
Fórmula molecular |
C16H14O6 |
Peso molecular |
302.28 g/mol |
Nombre IUPAC |
(2-methoxybenzoyl) 2-methoxybenzenecarboperoxoate |
InChI |
InChI=1S/C16H14O6/c1-19-13-9-5-3-7-11(13)15(17)21-22-16(18)12-8-4-6-10-14(12)20-2/h3-10H,1-2H3 |
Clave InChI |
WOTCBNVQQFUGLX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=O)OOC(=O)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


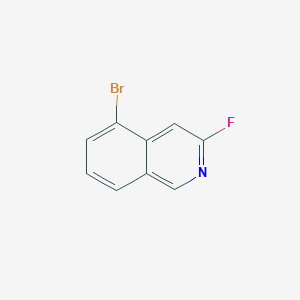

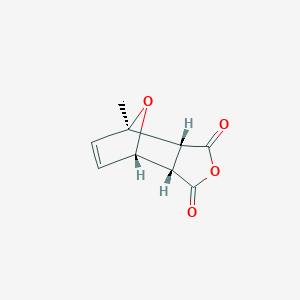
![2-[(2Z)-2-[[15-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15331167.png)
![2-Butyl-3h-imidazo[4,5-c]pyridin-4(5h)-one](/img/structure/B15331175.png)
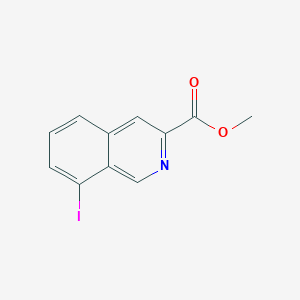

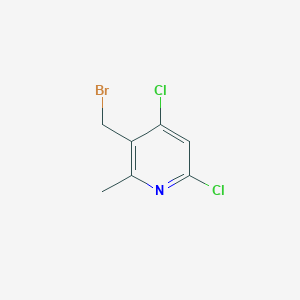
![Methyl 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B15331210.png)
![5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B15331211.png)


![Ethyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15331231.png)
